4-(6-Chloropyrazin-2-yl)piperazin-2-one
Overview
Description
4-(6-Chloropyrazin-2-yl)piperazin-2-one is a heterocyclic compound that features both a pyrazine and piperazine core.
Mechanism of Action
Target of Action
The primary target of 4-(6-Chloropyrazin-2-yl)piperazin-2-one is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a serine/threonine-protein kinase involved in the control of the cell cycle . It plays a crucial role in cell cycle regulation, particularly during the transition from the G1 phase to the S phase .
Mode of Action
It’s known that cdk2 inhibitors typically work by binding to the atp pocket of the enzyme, preventing its activation and thus halting cell cycle progression .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle regulation pathway . By inhibiting CDK2, the compound can halt the progression of the cell cycle, specifically blocking the transition from the G1 phase to the S phase . This can lead to cell cycle arrest, which may result in apoptosis or programmed cell death .
Result of Action
The inhibition of CDK2 by this compound leads to cell cycle arrest . This can result in the cessation of cell proliferation and potentially induce apoptosis, which is the process of programmed cell death . This makes the compound of potential interest in the development of anti-cancer therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Chloropyrazin-2-yl)piperazin-2-one typically involves the reaction of 6-chloropyrazine with piperazine under specific conditions. One common method includes the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(6-Chloropyrazin-2-yl)piperazin-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
4-(6-Chloropyrazin-2-yl)piperazin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- 4-(6-Chloropyrazin-2-yl)piperazine
- 4-(6-Chloropyrazin-2-yl)piperidine
- 4-(6-Chloropyrazin-2-yl)pyrrolidine
Uniqueness
4-(6-Chloropyrazin-2-yl)piperazin-2-one is unique due to its specific combination of pyrazine and piperazine cores, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-(6-chloropyrazin-2-yl)piperazin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4O/c9-6-3-10-4-7(12-6)13-2-1-11-8(14)5-13/h3-4H,1-2,5H2,(H,11,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJJHWDRKKFTCCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2=CN=CC(=N2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70606715 | |
Record name | 4-(6-Chloropyrazin-2-yl)piperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70606715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61655-86-5 | |
Record name | 4-(6-Chloropyrazin-2-yl)piperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70606715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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